Cas no 162540-49-0 (12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI))

12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI) structure
162540-49-0 structure
Nombre del producto:12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI)
Número CAS:162540-49-0
MF:C35H51N5O7
Megavatios:653.808749437332
CID:168667
PubChem ID:463277

12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI) Propiedades químicas y físicas

Nombre e identificación

    • 12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI)
    • carbamic acid, N-[(1S,2R)-3-[[(2R,3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-4-[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]butyl]amino]-2-hydroxy-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-4-[4-(2-imidazol-1-ylethoxy)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]amino]-1-phenylbutan-2-yl]carbamate
    • DTXSID90167398
    • 12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, [3S-(3R*,4S*,8S*,9R*)]-
    • CHEMBL304231
    • 162540-49-0
    • tert-butyl N-[(2S,3R)-4-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}butyl]amino}-3-hydroxy-1-phenylbutan-2-yl]carbamate
    • [1S-[1R*,2S*(2S*,3R*)]]-[3-[[3-[[(1,1-Dimethylethoxy)-carbonyl]amino]-2-hydroxy-4-[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]butyl]amino]-2-hydroxy-1-(4-pyridinylmethyl)propyl]carbamic Acid, 1,1-Dimethylethyl ester
    • [1S-[1R*,2S*(2S*,3R*)]]-[3-[[3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxy-4-[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]butyl]amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid, 1,1-Dimethylethyl Es
    • (1S-(1R,2S(2S,3R)))-(3-((3-(((1,1-Dimethylethoxy)-carbonyl)amino)-2-hydroxy-4-(4-(2-(1H-imidazol-1-yl)ethoxy)phenyl)butyl)amino)-2-hydroxy-1-(4-pyridinylmethyl)propyl)carbamic Acid, 1,1-Dimethylethyl ester
    • BDBM670
    • 12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-3-((4-(2-(1H-imidazol-1-yl)ethoxy)phenyl)methyl)-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))-
    • tert-butyl N-[(1S,2R)-1-benzyl-3-[[(2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-[4-(2-imidazol-1-ylethoxy)phenyl]butyl]amino]-2-hydroxy-propyl]carbamate
    • Renchi: InChI=1S/C35H51N5O7/c1-34(2,3)46-32(43)38-28(20-25-10-8-7-9-11-25)30(41)22-37-23-31(42)29(39-33(44)47-35(4,5)6)21-26-12-14-27(15-13-26)45-19-18-40-17-16-36-24-40/h7-17,24,28-31,37,41-42H,18-23H2,1-6H3,(H,38,43)(H,39,44)
    • Clave inchi: MMKHYVMEYOSGDI-UHFFFAOYSA-N
    • Sonrisas: CC(OC(NC(C(CNCC(C(CC1=CC=C(OCCN2C=CN=C2)C=C1)NC(OC(C)(C)C)=O)O)O)CC1=CC=CC=C1)=O)(C)C

Atributos calculados

  • Calidad precisa: 653.37913
  • Masa isotópica única: 653.379
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 5
  • Recuento de receptores de enlace de hidrógeno: 9
  • Recuento de átomos pesados: 47
  • Cuenta de enlace giratorio: 20
  • Complejidad: 913
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 4
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 156Ų
  • Xlogp3: 3.7

Propiedades experimentales

  • Denso: 1.18
  • Punto de ebullición: 840°Cat760mmHg
  • Punto de inflamación: 461.8°C
  • índice de refracción: 1.564
  • PSA: 156.2

12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI) Literatura relevante

Artículos recomendados

Proveedores recomendados
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Genelee Bio-Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Enjia Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Enjia Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.